molecular formula C21H16Cl2N4O3 B11654472 6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11654472
M. Wt: 443.3 g/mol
InChI Key: OABDLBJBAFUOTN-UHFFFAOYSA-N
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Description

6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, dichlorophenyl, dimethoxyphenyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, malononitrile, and hydrazine hydrate.

    Formation of Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form a pyrazole ring.

    Final Product Formation: The final step involves the reaction of the pyrazole intermediate with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. Studies have shown that derivatives of this compound can inhibit specific enzymes and receptors, making them useful in treating various diseases.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the creation of tailored materials for various applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonitrile
  • 6-Amino-4-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both dichlorophenyl and dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

6-amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O3/c1-28-15-6-3-10(7-16(15)29-2)19-18-17(12-5-4-11(22)8-14(12)23)13(9-24)20(25)30-21(18)27-26-19/h3-8,17H,25H2,1-2H3,(H,26,27)

InChI Key

OABDLBJBAFUOTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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